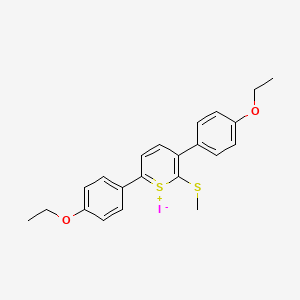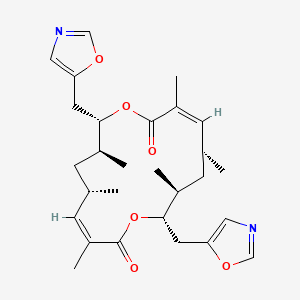
(3Z,5R,7S,8S,11Z,13R,15S,16S)-3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Conglobatin is a macrodiolide compound produced by certain strains of the bacterium Streptomyces. It is known for its unique structure, which includes a dimeric macrolide dilactone.
Preparation Methods
Synthetic Routes and Reaction Conditions: Conglobatin is typically isolated from the fermentation broth of Streptomyces conglobatus. The fermentation process involves culturing the bacterium in a nutrient-rich medium, followed by extraction and purification of the compound using organic solvents such as ethyl acetate .
Industrial Production Methods: Industrial production of conglobatin involves large-scale fermentation of Streptomyces conglobatus. The fermentation broth is subjected to solvent extraction, and the crude extract is purified using chromatographic techniques to obtain pure conglobatin .
Chemical Reactions Analysis
Types of Reactions: Conglobatin undergoes various chemical reactions, including:
Oxidation: Conglobatin can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can modify the lactone rings in conglobatin.
Substitution: Substitution reactions can introduce different functional groups into the conglobatin molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and organometallic compounds.
Major Products: The major products formed from these reactions include various oxazole derivatives and modified lactone rings .
Scientific Research Applications
Conglobatin has several scientific research applications, including:
Chemistry: Conglobatin is used as a model compound for studying macrodiolide synthesis and reactions.
Biology: It is used to study the biological activity of macrodiolides and their interactions with cellular targets.
Medicine: Conglobatin has shown potential as an anticancer agent due to its ability to inhibit the heat shock protein 90 (Hsp90) and disrupt the Hsp90-Cdc37 complex formation. .
Mechanism of Action
Conglobatin exerts its effects by inhibiting the heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone that assists in the proper folding and stabilization of various client proteins, including many oncogenic proteins. Conglobatin binds to the N-terminal domain of Hsp90, preventing its interaction with the co-chaperone Cdc37. This disruption leads to the degradation of client proteins and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Conglobatin is unique among macrodiolides due to its specific structure and potent cytotoxic activity. Similar compounds include:
Vermiculin: A mold metabolite with a similar dimeric macrolide dilactone structure.
Pyrenophorin: Another mold metabolite with a similar structure.
Elaiophylin: A macrodiolide produced by Streptomyces species with similar cytotoxic properties
Properties
Molecular Formula |
C28H38N2O6 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(3Z,5S,7S,8S,11Z,13R,15S,16S)-3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione |
InChI |
InChI=1S/C28H38N2O6/c1-17-7-19(3)25(11-23-13-29-15-33-23)35-28(32)22(6)10-18(2)8-20(4)26(12-24-14-30-16-34-24)36-27(31)21(5)9-17/h9-10,13-20,25-26H,7-8,11-12H2,1-6H3/b21-9-,22-10-/t17-,18+,19-,20-,25-,26-/m0/s1 |
InChI Key |
LAJRJVDLKYGLOO-VMFSISJWSA-N |
Isomeric SMILES |
C[C@H]1/C=C(\C(=O)O[C@H]([C@H](C[C@@H](/C=C(\C(=O)O[C@H]([C@H](C1)C)CC2=CN=CO2)/C)C)C)CC3=CN=CO3)/C |
Canonical SMILES |
CC1CC(C(OC(=O)C(=CC(CC(C(OC(=O)C(=C1)C)CC2=CN=CO2)C)C)C)CC3=CN=CO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-1-(cyclohexylmethyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B13713862.png)

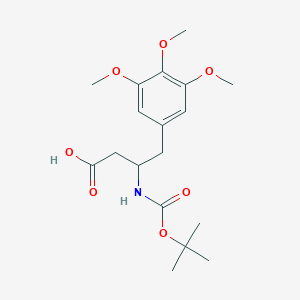
![Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate](/img/structure/B13713873.png)
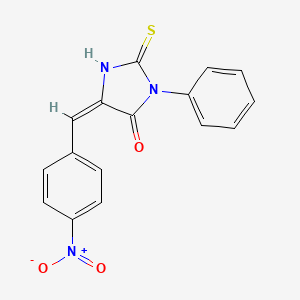



![N-[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B13713913.png)
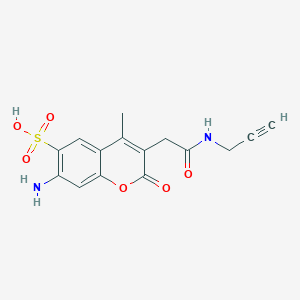
![2-[(2R,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13713936.png)
![4-[(2-fluorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B13713955.png)

